Deuterium Labeling (+5 Da) Enables Accurate Quantification of Amfenac in Complex Biological Matrices
Amfenac-d5 incorporates five deuterium atoms on the benzoyl phenyl ring, resulting in a molecular weight increase of 5.03 Da compared to unlabeled amfenac . This mass shift is sufficient to prevent isotopic overlap in mass spectrometry while preserving near-identical physicochemical properties (e.g., retention time, ionization efficiency) . In contrast, the use of an unlabeled structural analog as an internal standard introduces significant quantification bias due to differential matrix effects and recovery [1].
| Evidence Dimension | Mass difference enabling distinct MS detection |
|---|---|
| Target Compound Data | Molecular weight: 282.28 g/mol; Five deuterium substitutions |
| Comparator Or Baseline | Unlabeled Amfenac sodium: MW ~277.25 g/mol; No deuterium substitution |
| Quantified Difference | +5 Da mass shift |
| Conditions | LC-MS/MS analysis of biological samples (plasma, tissue) |
Why This Matters
This mass difference is essential for a SIL-IS to accurately compensate for matrix effects in LC-MS/MS, a capability that unlabeled compounds or non-isotopic analogs cannot provide, ensuring regulatory-compliant quantification.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
